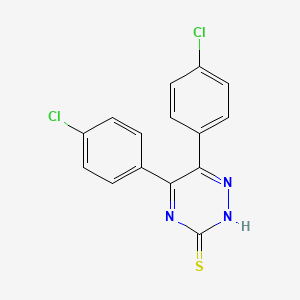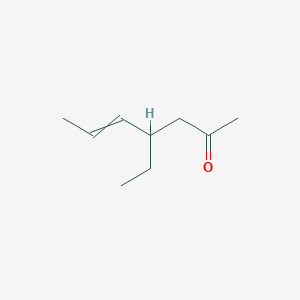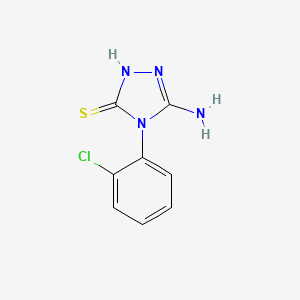
N,N'-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide) is a chemical compound characterized by the presence of a thiene ring and two sulfonamide groups attached to methylbenzene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide) typically involves the reaction of thiene derivatives with sulfonamide precursors under controlled conditions. One common method involves the use of thiene-3,4-dicarboxylic acid as a starting material, which is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiene ring.
Reduction: Reduced forms of the sulfonamide groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide moiety.
Applications De Recherche Scientifique
N,N’-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N’-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the thiene ring may interact with hydrophobic pockets, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(Thiene-3,4-diyl)bis(N,4-dimethylbenzene-1-sulfonamide): Similar structure but with additional methyl groups on the benzene rings.
N,N’-(Thiene-3,4-diyl)bis(4-chlorobenzene-1-sulfonamide): Similar structure but with chlorine substituents on the benzene rings.
Uniqueness
N,N’-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide) is unique due to its specific combination of thiene and sulfonamide groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
90069-89-9 |
|---|---|
Formule moléculaire |
C18H18N2O4S3 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]thiophen-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H18N2O4S3/c1-13-3-7-15(8-4-13)26(21,22)19-17-11-25-12-18(17)20-27(23,24)16-9-5-14(2)6-10-16/h3-12,19-20H,1-2H3 |
Clé InChI |
DSQXJMMXZVGWCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CSC=C2NS(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377195.png)

![1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14377206.png)

![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)

![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)

![4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14377253.png)


![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)


